molecular formula C9H8N2O3 B1423409 Methyl 3-hydroxy-1H-indazole-4-carboxylate CAS No. 787581-35-5

Methyl 3-hydroxy-1H-indazole-4-carboxylate

Cat. No. B1423409
M. Wt: 192.17 g/mol
InChI Key: ACEDLUKCUDYAAB-UHFFFAOYSA-N
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Description

Indazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and pyrazole . It is a rare occurrence in nature but has been found in certain plant species . Indazole derivatives are known to exhibit a wide variety of biological activities, including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .


Synthesis Analysis

The synthesis of indazoles has been a subject of interest for many years. Recent strategies for the synthesis of 1H- and 2H-indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of indazole consists of a fused two-ring system, with one benzene ring and one pyrazole ring . The pyrazole ring contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is referred to as a pyrrole-type nitrogen .


Chemical Reactions Analysis

Indazole compounds can undergo a variety of chemical reactions. For example, they can participate in transition metal-catalyzed reactions, reductive cyclization reactions, and the synthesis of 2H-indazoles via the consecutive formation of C–N and N–N bonds .


Physical And Chemical Properties Analysis

Indazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, meaning it can act as both an acid and a base .

Scientific Research Applications

Synthesis and Characterization

  • Methyl 3-hydroxy-1H-indazole-4-carboxylate has been synthesized and characterized in various studies. For instance, the synthesis of Methyl 1H-1,2,4-triazole-3-carboxylate, a similar compound, was achieved with an overall yield of 32% and a purity of 98% (Feng, 2005). Additionally, synthesis and structural analysis of novel 4,5,6,7-tetrahydro-1H-indazoles have been conducted, providing insights into the stereochemistry and structure of these compounds (Murugavel, Amirthaganesan, & Mohan, 2010).

Biological Activity

  • Indazole derivatives, including Methyl 3-hydroxy-1H-indazole-4-carboxylate, exhibit a range of biological activities. For example, certain derivatives have shown antiarthritic effects and no impact on weight gain in animal studies (Bistocchi et al., 1981). Other derivatives have been evaluated for their anti-inflammatory and analgesic activities (Reddy et al., 2015).

Structural and Theoretical Studies

  • Theoretical studies and structural analysis have been conducted to understand the properties and behaviors of indazole derivatives. For instance, a study on the enthalpy of formation for various indazoles, including Methyl 3-hydroxy-1H-indazole-4-carboxylate, provided insights into their energetic and structural aspects (Orozco-Guareño et al., 2019). The structure of fluorinated indazoles was also examined to understand the effect of halogen substitution on the supramolecular structure of NH-indazoles (Teichert et al., 2007).

Safety And Hazards

The safety and hazards associated with indazole compounds can vary depending on their specific structure. As a general rule, they should be handled with care, using appropriate personal protective equipment. They should be used only in a well-ventilated area, and contact with skin and eyes should be avoided .

Future Directions

Given the wide range of biological activities exhibited by indazole derivatives, there is significant interest in further exploring their medicinal properties. Future research will likely focus on developing new synthetic approaches to indazoles, as well as investigating their potential applications in the treatment of various pathological conditions .

properties

IUPAC Name

methyl 3-oxo-1,2-dihydroindazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-14-9(13)5-3-2-4-6-7(5)8(12)11-10-6/h2-4H,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACEDLUKCUDYAAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CC=C1)NNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40694588
Record name Methyl 3-oxo-2,3-dihydro-1H-indazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40694588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-hydroxy-1H-indazole-4-carboxylate

CAS RN

787581-35-5
Record name Methyl 3-oxo-2,3-dihydro-1H-indazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40694588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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